molecular formula C41H81O19P3 B044420 1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate) CAS No. 120595-88-2

1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate)

Cat. No.: B044420
CAS No.: 120595-88-2
M. Wt: 971 g/mol
InChI Key: HKWJHKSHEWVOSS-MRQSADPDSA-N
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Description

1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate) is a phosphatidylinositol bisphosphate, a type of phospholipid that plays a crucial role in cellular signaling. This compound is composed of a glycerol backbone linked to two hexadecanoyl (palmitoyl) fatty acid chains and a phospho-(1D-myo-inositol-4,5-bisphosphate) head group. It is commonly found in the inner leaflet of the plasma membrane and is involved in various cellular processes, including signal transduction and membrane trafficking.

Mechanism of Action

Target of Action

The primary target of 1,2-Dipalmitoyl-L-alpha-phosphatidyl-D-myo-inositol 4,5-bisphosphate is the serine-threonine kinase Akt . Akt is a key player in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .

Mode of Action

The compound interacts with its target, Akt, by acting as a lipid product of phosphoinositide 3-kinase (PI 3-kinase) . The activity of Akt correlates with the amount of phosphatidylinositol-3,4-bisphosphate (PtdIns-3,4-P2) in vivo . This interaction results in the activation of Akt .

Biochemical Pathways

The compound plays a crucial role in the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway . Upon activation, Akt can phosphorylate a range of intracellular proteins leading to the regulation of cell survival and the cell cycle . Moreover, it acts as a second messenger precursor and a signaling molecule itself, controlling the targeting and activity of its effector molecules, thereby regulating cell migration, vesicle transport, cell morphology, and signal transduction .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability.

Result of Action

The activation of Akt by 1,2-Dipalmitoyl-L-alpha-phosphatidyl-D-myo-inositol 4,5-bisphosphate can lead to a variety of cellular effects. For instance, it can promote cell survival, growth, and proliferation by inhibiting apoptotic pathways . It also plays a role in cell migration and vesicle transport .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate) typically involves the following steps:

    Preparation of 1,2-dihexadecanoyl-sn-glycerol: This intermediate is synthesized by esterifying glycerol with hexadecanoic acid (palmitic acid) using a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.

    Phosphorylation: The dihexadecanoyl-sn-glycerol is then phosphorylated using phosphorus oxychloride (POCl3) in the presence of a base like pyridine to form 1,2-dihexadecanoyl-sn-glycero-3-phosphate.

    Inositol Addition: The final step involves the addition of 1D-myo-inositol-4,5-bisphosphate to the phosphorylated intermediate. This is typically achieved through a coupling reaction using a reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as N,N-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as column chromatography and high-performance liquid chromatography (HPLC) are often used for purification.

Chemical Reactions Analysis

Types of Reactions

1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate) can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds in the fatty acid chains can be hydrolyzed by lipases or under acidic/basic conditions to yield glycerol, hexadecanoic acid, and inositol phosphates.

    Phosphorylation/Dephosphorylation: The inositol head group can be further phosphorylated or dephosphorylated by specific kinases and phosphatases, respectively, altering its signaling properties.

    Oxidation/Reduction: The compound can undergo oxidation or reduction reactions, particularly at the fatty acid chains, affecting its structural integrity and function.

Common Reagents and Conditions

    Hydrolysis: Lipases, hydrochloric acid, sodium hydroxide.

    Phosphorylation: ATP, specific kinases.

    Oxidation/Reduction: Hydrogen peroxide, sodium borohydride.

Major Products

    Hydrolysis: Glycerol, hexadecanoic acid, inositol phosphates.

    Phosphorylation: Higher phosphorylated inositol phosphates.

    Oxidation/Reduction: Modified fatty acid chains.

Scientific Research Applications

1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate) is widely used in scientific research due to its role in cellular signaling. Some applications include:

    Chemistry: Studying lipid-protein interactions and membrane dynamics.

    Biology: Investigating signal transduction pathways, particularly those involving phosphoinositide 3-kinases (PI3Ks) and phospholipase C (PLC).

    Medicine: Exploring its role in diseases such as cancer, diabetes, and neurodegenerative disorders.

    Industry: Used in the development of lipid-based drug delivery systems and biosensors.

Comparison with Similar Compounds

Similar Compounds

    1,2-dioleoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate): Contains oleic acid chains instead of hexadecanoic acid.

    1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,4,5-trisphosphate): Contains an additional phosphate group on the inositol ring.

    1,2-dioctanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate): Contains octanoic acid chains instead of hexadecanoic acid.

Uniqueness

1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate) is unique due to its specific fatty acid composition and its role in signaling pathways. The hexadecanoic acid chains provide distinct biophysical properties to the membrane, influencing membrane fluidity and protein interactions.

Properties

IUPAC Name

[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H81O19P3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)55-31-33(57-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-56-63(53,54)60-39-36(44)37(45)40(58-61(47,48)49)41(38(39)46)59-62(50,51)52/h33,36-41,44-46H,3-32H2,1-2H3,(H,53,54)(H2,47,48,49)(H2,50,51,52)/t33-,36-,37+,38+,39-,40-,41-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWJHKSHEWVOSS-MRQSADPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H81O19P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349239
Record name 1,2-Dipalmitoyl-L-alpha-phosphatidyl-D-myo-inositol 4,5-bisphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

971.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120595-88-2
Record name 1,2-Dipalmitoyl-L-alpha-phosphatidyl-D-myo-inositol 4,5-bisphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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